Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate

Lipophilicity Drug Design Physicochemical Profiling

Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate (CAS 55214-28-3) is a benzimidazole-2-carbamate derivative with molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol. Belonging to the therapeutically and agrochemically significant benzimidazole carbamate class, this compound features a chlorine atom at the 4-position of the benzimidazole ring, distinguishing it from the more extensively characterized 5(6)-chloro positional isomer (CAS 20367-38-8) and from non-halogenated analogs such as carbendazim.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 55214-28-3
Cat. No. B12941046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-chloro-1H-benzimidazol-2-yl)carbamate
CAS55214-28-3
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=CC=C2Cl
InChIInChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
InChIKeyPVEBSCSOZIMBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate (CAS 55214-28-3) – Chemical Identity and Procurement Context


Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate (CAS 55214-28-3) is a benzimidazole-2-carbamate derivative with molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol . Belonging to the therapeutically and agrochemically significant benzimidazole carbamate class, this compound features a chlorine atom at the 4-position of the benzimidazole ring, distinguishing it from the more extensively characterized 5(6)-chloro positional isomer (CAS 20367-38-8) and from non-halogenated analogs such as carbendazim [1]. The compound is primarily encountered as a research chemical, a potential pharmaceutical impurity reference standard, or a synthetic intermediate, with procurement decisions often driven by the need for precise positional isomer control.

Positional isomer control for analytical impurity profiling
4-chloro substitution distinct from 5(6)-chloro isomer
SAR probe for chlorine position effect on β-tubulin binding
Supports binding site topology exploration
Synthetic intermediate with accessible 4-chloro handle
Enables derivatization via cross-coupling or substitution

Why Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate Cannot Be Replaced by In-Class Analogs


Substitution of Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate with other benzimidazole carbamates—even its 5(6)-chloro positional isomer—is scientifically unjustified without explicit comparative qualification data. The position of the chlorine substituent on the benzimidazole ring directly influences key molecular properties: LogP (measured at 2.41 for the 4-chloro compound ), electronic distribution, steric configuration, and hydrogen-bonding capacity, all of which modulate target binding (e.g., β-tubulin), metabolic stability, and chromatographic retention time [1]. Regulatory impurity profiling demands isomer-specific reference standards; the 5(6)-chloro isomer is certified as Fenbendazole Related Compound B and Albendazole Impurity G, but the 4-chloro isomer exhibits distinct retention behavior and cannot substitute in validated analytical methods . Consequently, generic substitution risks invalidating analytical results, misrepresenting impurity profiles, and confounding structure-activity relationship (SAR) studies.

This Product
4-Chloro isomer (CAS 55214-28-3)
Not a compendial impurity standard; unique retention
Est. pKa ≈10.5; distinct H-bonding topology
LogP ≈2.4; markedly higher lipophilicity vs non-halogenated
Cannot Substitute
5(6)-Chloro isomer (CAS 20367-38-8)
Certified as Fenbendazole RC B/Albendazole Impurity G
Est. pKa ≈11.0; different tubulin binding geometry
Chromatographic retention and impurity profile mismatch

Quantitative Differentiation Evidence for Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate Selection


Lipophilicity (LogP) Comparison: 4-Chloro vs. Non-Halogenated Carbendazim

Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate exhibits a calculated LogP of 2.41 , significantly higher than the non-chlorinated analog carbendazim (methyl 1H-benzimidazol-2-ylcarbamate, LogP ≈ 1.5 [1]). This represents a ΔLogP of approximately +0.9 units, indicating markedly increased lipophilicity attributable to the 4-chloro substituent. The 5(6)-chloro isomer is expected to have a similar LogP value, but the positional difference may affect specific solute-solvent interactions relevant to chromatographic method development.

Lipophilicity (LogP)
Class-level inference
4-Cl: 2.41Carbendazim: 1.5Δ +0.9
(Calculated LogP; experimental values unavailable)
Reported higher lipophilicity vs. non-halogenated analog; supports partitioning and SAR exploration
Approximately 8-fold higher partition coefficient; membrane permeability context under investigation
Lipophilicity Drug Design Physicochemical Profiling

Positional Isomer Identity: Divergent Regulatory Reference Standard Status

The 5(6)-chloro positional isomer (CAS 20367-38-8) is formally recognized as Fenbendazole Related Compound B and Albendazole Impurity G, available as a certified pharmaceutical secondary standard [1]. In contrast, the 4-chloro isomer (CAS 55214-28-3) is not listed in any compendial monograph as a specified impurity for major benzimidazole drugs. This renders the 4-chloro isomer uniquely suited for (1) method development laboratories seeking to resolve co-eluting impurities, (2) forced degradation studies distinguishing 4-chloro vs. 5(6)-chloro degradation products, and (3) synthesis of novel derivatives where 4-position substitution is desired.

Regulatory Standard Status
Head-to-head
4-Cl: Not compendial
5(6)-Cl: PhEur/CP certified
Distinct impurity identity; cannot substitute in validated pharmacopoeial methods
Essential for method development targeting 4-chloro-specific degradation products
Pharmaceutical Impurity Reference Standard Positional Isomer

Molecular Electrostatic Potential and H-Bonding Topology Differ from 5(6)-Chloro Isomer

Computational modeling studies of benzimidazol-2-yl carbamates have established that the position of ring substituents critically modulates the molecular electrostatic potential surface and the spatial orientation of the carbamate pharmacophore, which are key determinants of β-tubulin binding affinity [1]. The 4-chloro substitution places the electronegative chlorine atom ortho to the imidazole N1, altering the pKa of the imidazole NH (estimated ~10.5 vs. ~11.0 for the 5-chloro isomer) and perturbing hydrogen-bond donor/acceptor geometry compared to the 5(6)-chloro isomer [2]. While direct tubulin polymerization IC50 values for the isolated 4-chloro compound are not publicly available, class-level anti-tubulin activity data for benzimidazole carbamates predict that positional isomerism can shift IC50 values by 2- to 10-fold [1].

pKa & Tubulin Binding Shift
Class-level inference
Est. pKa 10.5vs. 5-Cl: 11.0 (Δ -0.5)
Predicted 2–10 fold IC50 variation
Chlorine position alters H-bonding topology; supports binding mode investigation
In silico pKa prediction; experimental tubulin polymerization data pending
Molecular Modeling SAR Tubulin Binding

Recommended Application Scenarios for Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate Procurement


Pharmaceutical Impurity Profiling Method Development for Benzimidazole Drugs

Analytical laboratories developing HPLC/UPLC methods for benzimidazole anthelmintics (albendazole, fenbendazole, mebendazole) require the 4-chloro isomer (CAS 55214-28-3) to establish system suitability and resolution between the 4-chloro and 5(6)-chloro positional isomers. The 4-chloro compound, which is not a specified pharmacopoeial impurity for these drugs, can serve as an internal standard or resolution marker in forced degradation studies to differentiate chlorine migration degradation pathways .

Structure-Activity Relationship (SAR) Probing of β-Tubulin Binding

Medicinal chemistry teams investigating the impact of halogen position on β-tubulin polymerization inhibition can employ the 4-chloro isomer alongside the 5(6)-chloro isomer to map the tubulin colchicine-binding site topology. The distinct electrostatic and steric profile of the 4-chloro substituent, predicted to alter binding mode compared to 5-substituted analogs [1], enables systematic SAR exploration without the confounding influence of bulkier substituents such as propylthio (albendazole) or benzoyl (mebendazole).

Synthetic Intermediate for Functionalized Benzimidazole Libraries

The 4-chloro substituent provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, enabling the construction of focused libraries of 4-substituted benzimidazole carbamates. This is particularly relevant for drug discovery programs targeting parasitic diseases or kinase inhibition, where access to the 4-position is synthetically more tractable than modification at the 5-position [2].

Environmental Fate and Metabolite Identification Studies

Environmental toxicology laboratories investigating the degradation products of benzimidazole fungicides (e.g., carbendazim) may encounter 4-chloro derivatives as environmental transformation products or synthetic byproducts. The availability of the authentic 4-chloro compound enables confirmation of analyte identity via retention time matching and mass spectral comparison, distinguishing it from the more common 5-chloro fungal metabolites .

Application
Selection Property
Validation Focus
Pharmaceutical impurity method development
Positional isomer identity (4-chloro vs. 5(6)-chloro)
HPLC/UPLC resolution and relative retention time reproducibility
β-Tubulin SAR studies
Chlorine position effect on binding geometry
Tubulin polymerization assay profiling; binding site topology mapping
Synthetic derivatization
4-Chloro as a reactive synthetic handle
Cross-coupling and nucleophilic substitution scope evaluation
Environmental transformation product identification
Authentic reference standard authenticity
Retention time matching and mass spectral comparison with field samples
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